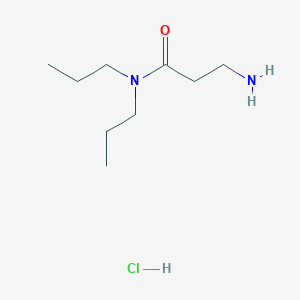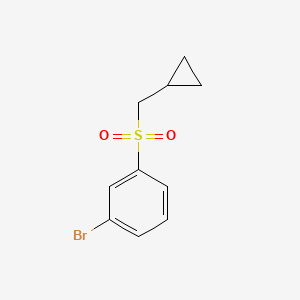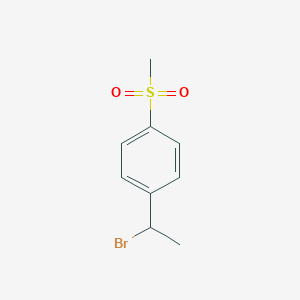
1-(1-Bromoethyl)-4-methylsulfonylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Bromoethyl)-4-methylsulfonylbenzene” is likely a brominated organic compound. It’s structurally similar to “1-(1-Bromoethyl)benzene”, which is a liquid at room temperature .
Chemical Reactions Analysis
Brominated compounds like “1-(1-Bromoethyl)benzene” can undergo various reactions. For instance, they can participate in Barbier-type reactions, which are important tools for carbon-carbon bond formations in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, “1-(1-Bromoethyl)benzene” has a molecular weight of 185.06 g/mol and is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Charge Density Analysis : Bromoethyl sulfonium salts, closely related to 1-(1-Bromoethyl)-4-methylsulfonylbenzene, have been analyzed for their charge density. This research is crucial in understanding the chemical reactivity of such molecules, especially in the context of synthesizing complex heterocycles (Ahmed et al., 2013).
Solvent-Free Synthesis Applications : In solvent-free conditions, N-halosulfonamides, similar to this compound, have been used as catalysts in the synthesis of triazines, demonstrating their utility in green chemistry (Ghorbani‐Vaghei et al., 2015).
Advanced Material Development
Development of Nonlinear Optical Materials : The synthesis of specific chalcone derivatives involves bromo and methyl substitution, indicating the potential use of this compound in developing materials with unique optical properties (Parol et al., 2020).
Synthesis of Sulfur-Functionalized Compounds : Research on the bromination of specific benzene derivatives and their conversion into sulfur-functionalized quinones suggests possible applications in organic synthesis and material science (Aitken et al., 2016).
Biological Applications
- Antimicrobial and Surface Activity : Certain 1,2,4-triazole derivatives, which could be synthesized using compounds similar to this compound, have shown potential in antimicrobial applications and as surface-active agents (El-Sayed, 2006).
Future Directions
properties
IUPAC Name |
1-(1-bromoethyl)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMVNSSLFDYENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1372876.png)

![8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372880.png)
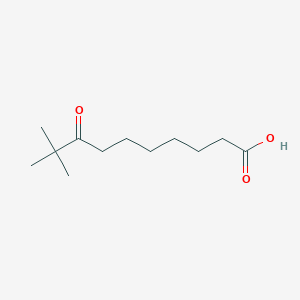
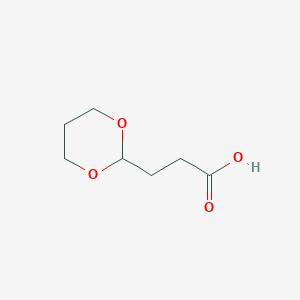
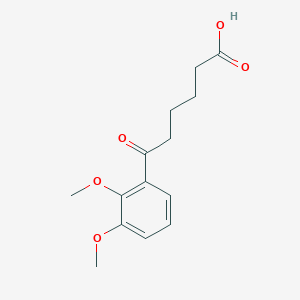
![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)
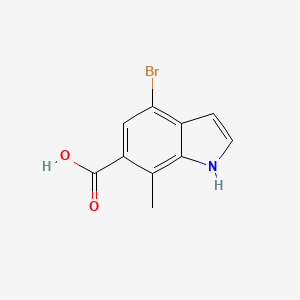

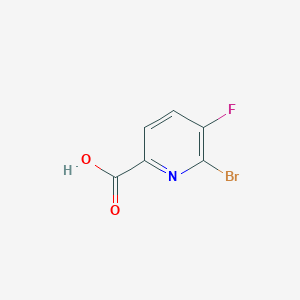

![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
